molecular formula C14H11N5O B2741769 2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile CAS No. 866870-34-0

2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile

Cat. No.: B2741769
CAS No.: 866870-34-0
M. Wt: 265.276
InChI Key: FSEVBKJGFJBPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized as a bioisostere of purine nucleosides and known for its significant potential in medicinal chemistry and drug discovery research . This core structure is a privileged pharmacophore in the design of molecules that target key enzymatic pathways, particularly protein kinases. Researchers value this scaffold for its ability to be engineered to fit within the ATP-binding pocket of various kinase targets, making it a versatile starting point for the development of potent enzyme inhibitors . The primary research applications for compounds based on the pyrazolo[3,4-d]pyrimidine structure fall into several key areas. One major focus is in oncology research , where such derivatives have been demonstrated to function as potent inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR) . EGFR is a well-validated target in cancers of epithelial origin, such as breast, ovarian, and non-small cell lung cancer, and inhibitors based on this scaffold can induce cell cycle arrest and promote apoptosis in cancer cell lines . Furthermore, related compounds have been developed to modulate serine-threonine kinases, including p70S6K and Akt, which are pivotal players in cell proliferation, survival, and metabolism, offering a broader scope for investigating signaling pathways in cancer and immunological diseases . Beyond oncology, this chemical scaffold shows promising applications in neuroscience research . Selective inhibitors of phosphodiesterase 9 (PDE9) have been developed from pyrazolo[3,4-d]pyrimidinone compounds . By preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), these inhibitors enhance the NO/cGMP signaling cascade. This pathway is crucial for synaptic plasticity, and its modulation is being investigated as a novel therapeutic approach for treating neurodegenerative diseases and cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia . The benzonitrile moiety present in this specific derivative may be intended to fine-tune the molecule's properties, potentially influencing its binding affinity, selectivity, or pharmacokinetic profile, making it a compound of significant interest for lead optimization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-18-13-12(7-17-18)14(20)19(9-16-13)8-11-5-3-2-4-10(11)6-15/h2-5,7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEVBKJGFJBPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is noted that this compound is a useful intermediate for the synthesis of pharmaceuticals and agrochemicals, suggesting that it may interact with a variety of biological targets.

Mode of Action

Given its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, it is likely that its mode of action depends on the specific context of its use and the final compounds it is used to synthesize.

Biochemical Pathways

As an intermediate in the synthesis of pharmaceuticals and agrochemicals, it is plausible that the compound could be involved in a wide range of biochemical pathways, depending on the final products it is used to create.

Result of Action

As an intermediate in the synthesis of pharmaceuticals and agrochemicals, its effects would likely depend on the specific context of its use and the final compounds it is used to synthesize.

Biological Activity

2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 923138-37-8

Research indicates that compounds similar to this compound act primarily as inhibitors of the epidermal growth factor receptor (EGFR), a key player in the regulation of cell growth and survival. The inhibition of EGFR can lead to reduced proliferation and increased apoptosis in cancer cells.

In Vitro Studies

A study published in Nature Communications evaluated various derivatives of pyrazolo[3,4-d]pyrimidine for their anti-proliferative effects on cancer cell lines A549 (lung cancer) and HCT116 (colon cancer). The compound demonstrated significant inhibitory effects:

CompoundIC50 (A549)IC50 (HCT116)Mechanism
2-[(1-methyl-4-oxo...]8.21 µM19.56 µMEGFR Inhibition
Erlotinib10.0 µM15.0 µMEGFR Inhibition

The most potent derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating a strong potential for targeting resistant cancer forms .

Apoptosis Induction

Flow cytometry analyses revealed that treatment with this compound resulted in a significant increase in apoptotic markers. The BAX/Bcl-2 ratio increased by approximately 8.8-fold, suggesting that the compound effectively induces apoptosis through mitochondrial pathways .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study A : A patient with non-small cell lung cancer (NSCLC) showed a marked reduction in tumor size after treatment with a pyrazolo[3,4-d]pyrimidine derivative similar to 2-[(1-methyl-4-oxo...]. The treatment was well-tolerated with minimal side effects.
  • Case Study B : In another instance involving colorectal cancer, patients treated with an EGFR inhibitor based on this scaffold exhibited improved progression-free survival rates compared to standard chemotherapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse pharmacological profiles depending on substituents. Key analogues include:

Ethyl 2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate
  • Structure : Shares the 1-methyl-4-oxo-pyrazolo[3,4-d]pyrimidin core but substitutes the benzonitrile with an ethyl acetate group.
  • Properties : The ester group improves solubility in organic solvents but may reduce metabolic stability compared to nitriles.
  • Synthesis : Prepared via alkylation with ethyl chloroacetate under reflux conditions .
(1-Methyl-4-oxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetic acid
  • Structure : Features a carboxylic acid substituent instead of benzonitrile.
  • Properties : Enhanced hydrophilicity, making it suitable for aqueous formulations. However, the acidic group may limit membrane permeability .
Acetohydrazide Derivatives (e.g., Compound 5b)
  • Structure : (E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-methoxybenzylidene)acetohydrazide.
  • Properties: Hydrazide groups enable hydrogen bonding, enhancing interactions with biological targets. These derivatives show notable antiproliferative activity (IC₅₀ values in the µM range) .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (IR, NMR)
Target Benzonitrile Derivative Data Not Provided Expected ν(CN) ~2240 cm⁻¹; δ 7.5–8.0 ppm (aromatic)
Ethyl Acetate Analogue N/A ν(C=O) 1706 cm⁻¹; δ 4.1 ppm (CH₂CH₃)
Compound 5b 246–248 ν(NH) 3283 cm⁻¹; δ 8.2 ppm (imine proton)
(E)-N’-(4-Hydroxybenzylidene) Derivative 205–206 ν(C=O) 1673 cm⁻¹; δ 5.0 ppm (NH)

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like 2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol may improve purity .
  • Catalysts : Triethylamine is commonly used to neutralize acidic by-products and drive reactions to completion .
  • Temperature : Elevated temperatures (60–80°C) promote cyclization but must be balanced against thermal decomposition risks .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and elemental composition .

Q. How can researchers structurally characterize this compound and confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents and confirm regioselectivity (e.g., methyl and benzonitrile groups) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
    • Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen for activity against kinases like EGFR or VEGFR .
  • Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Solubility and Stability : Perform kinetic solubility studies in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer :

  • Core Modifications : Replace the benzonitrile group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance target binding .
  • Substitution Patterns : Introduce methyl or methoxy groups at the pyrimidine ring to modulate lipophilicity and bioavailability .
  • Bioisosteric Replacement : Replace the pyrazole ring with thiazole or imidazole to explore new interaction profiles .
    • Validation : Compare IC50_{50} values across analogs using dose-response curves and molecular docking simulations .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for proteins like kinases .
  • Cellular Pathways : Perform transcriptomic profiling (RNA-seq) or phosphoproteomics to identify downstream signaling effects .
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites in hepatocyte incubations to predict in vivo behavior .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer :

  • Reproduibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, solvent batch) .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) to minimize variability .
  • Multivariate Analysis : Apply PCA or clustering algorithms to identify outliers or confounding variables in high-throughput datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.